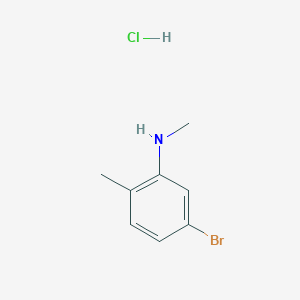
4-Bromo-7-(methylsulfonyl)quinoline
Overview
Description
4-Bromo-7-(methylsulfonyl)quinoline: is an organic compound with the molecular formula C10H8BrNO2S . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 4-position and a methylsulfonyl group at the 7-position makes this compound unique and of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Quinoline derivatives are generally known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “4-Bromo-7-(methylsulfonyl)quinoline”. Quinoline derivatives often act by interacting with their targets and causing changes in their function .
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
4-Bromo-7-(methylsulfonyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial regulators of cellular events such as cell proliferation, migration, and survival . The interaction between this compound and RTKs involves binding to the ATP-binding site, thereby inhibiting the kinase activity and downstream signaling pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . Specifically, this compound may upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to programmed cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the ATP-binding site of RTKs, it inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts cellular processes such as proliferation and survival, ultimately leading to cell death. Additionally, this compound may modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that quinoline derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound may result in sustained inhibition of cellular processes, but the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, quinoline derivatives are often metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and localization . Additionally, its distribution within different tissues can affect its therapeutic and toxic effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biomedical applications.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(methylsulfonyl)quinoline typically involves the bromination of quinoline followed by the introduction of the methylsulfonyl group. One common method is:
Bromination: Quinoline is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Methylsulfonylation: The brominated quinoline is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine or pyridine to introduce the methylsulfonyl group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-(methylsulfonyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
4-Bromo-7-(methylsulfonyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-Bromoquinoline: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.
7-Methylsulfonylquinoline: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.
4-Chloro-7-(methylsulfonyl)quinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 4-Bromo-7-(methylsulfonyl)quinoline is unique due to the presence of both bromine and methylsulfonyl groups, which provide a combination of reactivity and functionalization options not available in similar compounds. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-7-methylsulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-15(13,14)7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDAUAQEXHXMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=NC=CC(=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


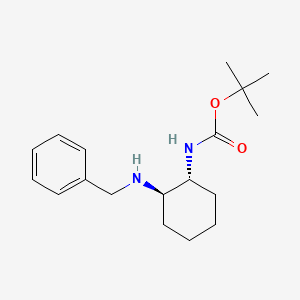
![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)

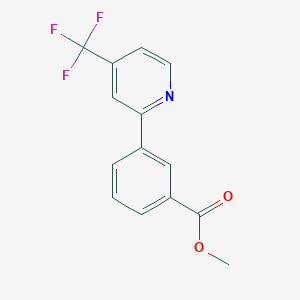
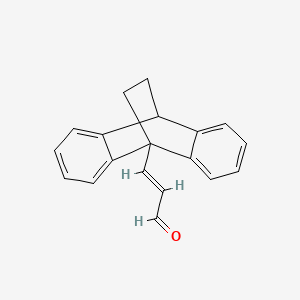
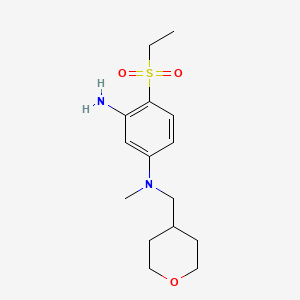
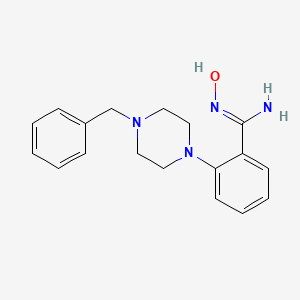
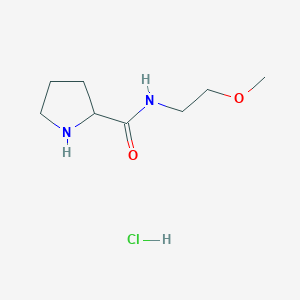
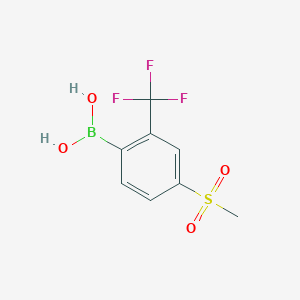
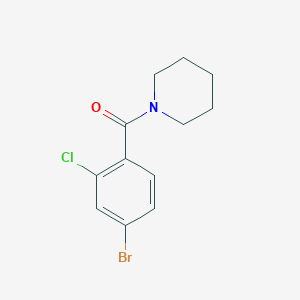
![2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid](/img/structure/B1440826.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)

